AZD8542 - 1126366-36-6

AZD8542

Catalog Number: EVT-260507
CAS Number: 1126366-36-6
Molecular Formula: C25H24N4O2
Molecular Weight: 412.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AZD8542 is an antagonist of Smoothened (SMO), with potential as an oncology therapeutic. It is a novel Hedgehog (Hh) pathway antagonist on tumor progression with an emphasis on the role of the stroma compartment.
Source and Classification

AZD8542 was developed by AstraZeneca and is classified as a small molecule inhibitor. Its chemical identification includes the CAS number 1126366-36-6. The compound has been studied extensively for its ability to inhibit the growth of cancer cells through modulation of the Hedgehog signaling pathway, making it a candidate for cancer therapies .

Synthesis Analysis

Methods and Technical Details

The synthesis of AZD8542 involves several steps, typically starting from readily available precursors. While specific detailed methodologies are not extensively documented in public literature, general approaches for synthesizing similar compounds often include:

  1. Formation of Key Intermediates: Utilizing reactions such as nucleophilic substitutions or cyclizations to create core structures.
  2. Functional Group Modifications: Employing techniques like oxidation or reduction to introduce necessary functional groups that enhance biological activity.
  3. Purification: Techniques such as recrystallization or chromatography are employed to isolate and purify the final product.

For instance, the synthesis may involve the use of organolithium reagents or other coupling agents to form the desired hydrazine derivatives, which are common in drug design for their biological activity .

Molecular Structure Analysis

Structure and Data

AZD8542 has a complex molecular structure characterized by its specific functional groups that allow it to interact effectively with Smoothened. The molecular formula and structural data can be summarized as follows:

  • Molecular Formula: C16_{16}H20_{20}N4_{4}O
  • Molecular Weight: 284.36 g/mol
  • Structural Features: The compound contains multiple aromatic rings and nitrogen functionalities that contribute to its pharmacological properties.

The three-dimensional conformation of AZD8542 facilitates its binding to the Smoothened receptor, inhibiting downstream signaling pathways associated with tumor growth .

Chemical Reactions Analysis

Reactions and Technical Details

AZD8542 undergoes various chemical reactions that are critical for its efficacy as a therapeutic agent. These reactions include:

  1. Binding Interactions: AZD8542 binds to the Smoothened receptor, preventing its activation by Hedgehog ligands.
  2. Metabolic Transformations: In vivo, AZD8542 may be metabolized by cytochrome P450 enzymes, leading to various metabolites that could influence its pharmacokinetics and pharmacodynamics.

The inhibition of Smoothened leads to downstream effects on gene expression involved in cell proliferation and survival pathways, particularly in cancer cells .

Mechanism of Action

Process and Data

The mechanism of action of AZD8542 primarily involves:

  1. Inhibition of Smoothened: By antagonizing this receptor, AZD8542 effectively blocks the Hedgehog signaling pathway.
  2. Downregulation of Target Genes: This inhibition results in decreased expression of target genes associated with cell growth and survival, which is particularly relevant in tumor biology.

Research indicates that combined treatments involving AZD8542 can enhance cytotoxic effects against various cancer cell lines by suppressing critical survival pathways such as PI3K/AKT and SHH signaling pathways .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AZD8542 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in dimethyl sulfoxide, which is commonly used for preparing stock solutions for biological assays.
  • Stability: Stability studies are essential for determining shelf-life and storage conditions; specific data should be referenced from manufacturer guidelines.

These properties play a significant role in determining how AZD8542 is formulated for therapeutic use .

Applications

Scientific Uses

AZD8542 has several promising applications in scientific research and clinical settings:

  1. Cancer Therapy: As an antagonist of the Hedgehog pathway, AZD8542 is being explored for treating various cancers, including those resistant to conventional therapies.
  2. Combination Therapies: Research shows that AZD8542 can be effectively combined with other agents (e.g., curcumin or resveratrol) to enhance anti-cancer efficacy through synergistic mechanisms .
  3. Preclinical Studies: Ongoing studies are investigating its effects on glioblastoma cells and other malignancies where Hedgehog signaling is implicated.
Introduction to AZD8542 and the Hedgehog Signaling Pathway

Role of Smoothened (SMO) in Hedgehog (Hh) Pathway Activation

The Hedgehog (Hh) signaling pathway is a highly conserved evolutionary pathway critical for embryonic development, tissue patterning, and stem cell maintenance. In vertebrates, it regulates fundamental processes such as neural tube formation, limb development, and craniofacial morphogenesis [1] [10]. The canonical Hh pathway initiates when one of three ligands—Sonic (SHH), Indian (IHH), or Desert (DHH) Hedgehog—binds to the transmembrane receptor Patched (PTCH1). This binding relieves PTCH1-mediated suppression of Smoothened (SMO), a G-protein-coupled receptor (GPCR)-like protein [5] [8].

Activated SMO translocates to the primary cilium, triggering a signaling cascade that prevents proteolytic cleavage of glioma-associated oncogene (GLI) transcription factors. Full-length GLI activators (GLI1/2) then translocate to the nucleus, inducing expression of target genes (PTCH1, GLI1, BCL2, MYC) governing cell proliferation, survival, and epithelial-mesenchymal transition (EMT) [6] [8]. Non-canonical Hh signaling may also occur via SMO-dependent activation of GTPases (RhoA, Rac) or kinases (PI3K/AKT), influencing cytoskeletal dynamics and metabolism [5] [6]. Dysregulation of this pathway—through mutations in PTCH1/SUFU or ligand overexpression—drives tumorigenesis in multiple cancers [8].

Table 1: Key Components of Canonical Hedgehog Signaling

ComponentFunctionRole in Cancer
Hh Ligands(SHH, IHH, DHH): Bind PTCH1 to initiate signalingOverexpressed in tumors; autocrine/paracrine activation
PTCH1Receptor; inhibits SMO in absence of ligandMutated in basal cell carcinoma, Gorlin syndrome
SMOGPCR-like transducer; activates GLI transcription factorsAmplified/overexpressed; oncogenic driver
GLI1/2Transcription factors; regulate target gene expressionAmplified in gliomas, sarcomas; poor prognosis
SUFUNegative regulator; sequesters GLI in cytoplasmMutated in medulloblastoma

Rationale for Targeting SMO in Oncological Therapeutics

Aberrant Hh pathway activation is implicated in >30% of human cancers. SMO serves as a pivotal therapeutic target due to its central role as a signal transducer and its druggable GPCR-like structure [5] [8]. Oncogenic SMO activation occurs via:

  • Ligand-Independent Mechanisms: Loss-of-function mutations in PTCH1 or SUFU (e.g., basal cell carcinoma, medulloblastoma) lead to constitutive SMO signaling [6] [8].
  • Ligand-Dependent Mechanisms:
  • Autocrine Signaling: Tumor cells co-express Hh ligands and SMO (e.g., small-cell lung carcinoma) [1].
  • Paracrine Signaling: Tumor-derived Hh ligands activate SMO in stromal cells (e.g., pancreatic stellate cells), promoting tumor growth and metastasis [2] [5].

SMO inhibition disrupts downstream GLI activation, suppressing tumor proliferation, stemness, and angiogenesis. Preclinical studies confirm that SMO inhibitors reduce tumor growth in Ptch1-mutant models and Hh-overexpressing xenografts [5] [8]. Resistance mechanisms (e.g., SMO mutations) highlight the need for combinatorial approaches targeting GLI or parallel pathways [6].

AZD8542: Overview of Discovery and Development Context

AZD8542 is a potent, selective SMO antagonist developed by AstraZeneca to inhibit Hh pathway activity in malignancies. Its discovery emerged from high-throughput screening of cyclopamine analogs (cyclopamine being the first identified natural SMO inhibitor) [2] [4]. Key milestones include:

  • Molecular Optimization: Screening of 40,000 compounds identified lead structures with similarity to cyclopamine. AZD8542 emerged as a top candidate with nanomolar efficacy in GLI-dependent reporter assays [2].
  • Mechanism of Action: AZD8542 binds SMO’s transmembrane domain, preventing its activation and subsequent GLI-mediated transcription. It competes with BODIPY-cyclopamine for SMO binding (Ki = 2.6 nM) [4].
  • Preclinical Validation:
  • In vitro: Inhibited SHH-induced osteoblast differentiation (EC50 = 2.6 nM) and suppressed proliferation of pancreatic stellate cells [2] [4].
  • In vivo: Reduced tumor growth in orthotopic pancreatic cancer models, but only when human pancreatic stellate cells (HPSCs) were present, confirming stroma-targeted paracrine efficacy [2].

Table 2: AZD8542 Molecular and Preclinical Profile

PropertyValueAssay/Model
Molecular Weight412.48 g/molC25H24N4O2
SMO Binding AffinityKi = 2.6 nMBODIPY-cyclopamine competition assay
GLI Reporter InhibitionIC50 = 10 nMSHH-induced luciferase in NIH-3T3 cells
Cellular EfficacyEC50 = 2.6 nMOsteoblast differentiation (C3H10T1/2 cells)
In Vivo ActivityTumor growth inhibition (HPSC-dependent)Orthotopic pancreatic cancer model

AZD8542 exemplifies the "stroma-targeted" paradigm in Hh inhibition, contrasting with tumor cell-autonomous inhibitors like vismodegib. Its development underscores the therapeutic relevance of tumor microenvironment interactions in pancreatic, prostate, and colon cancers [2] [8].

Properties

CAS Number

1126366-36-6

Product Name

AZD8542

IUPAC Name

N-[2,4-dimethyl-5-(1-methylimidazol-4-yl)phenyl]-4-(pyridin-2-ylmethoxy)benzamide

Molecular Formula

C25H24N4O2

Molecular Weight

412.5 g/mol

InChI

InChI=1S/C25H24N4O2/c1-17-12-18(2)23(13-22(17)24-14-29(3)16-27-24)28-25(30)19-7-9-21(10-8-19)31-15-20-6-4-5-11-26-20/h4-14,16H,15H2,1-3H3,(H,28,30)

InChI Key

SMQVBAGSZVHCJP-UHFFFAOYSA-N

SMILES

O=C(NC1=CC(C2=CN(C)C=N2)=C(C)C=C1C)C3=CC=C(OCC4=NC=CC=C4)C=C3

Solubility

Soluble in DMSO

Synonyms

AZD8542; AZD 8542; AZD-8542.

Canonical SMILES

CC1=CC(=C(C=C1C2=CN(C=N2)C)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=N4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.